molecular formula C16H13FN4O3 B11335260 3-(1H-tetrazol-1-yl)phenyl 2-(4-fluorophenoxy)propanoate

3-(1H-tetrazol-1-yl)phenyl 2-(4-fluorophenoxy)propanoate

Cat. No.: B11335260
M. Wt: 328.30 g/mol
InChI Key: JKJDZVAWDXAPOB-UHFFFAOYSA-N
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Description

3-(1H-tetrazol-1-yl)phenyl 2-(4-fluorophenoxy)propanoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tetrazole ring attached to a phenyl group, which is further connected to a fluorophenoxy propanoate moiety. The presence of the tetrazole ring and the fluorophenoxy group contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-tetrazol-1-yl)phenyl 2-(4-fluorophenoxy)propanoate typically involves a multi-step process. One common method includes the reaction of 3-(1H-tetrazol-1-yl)phenyl with 2-(4-fluorophenoxy)propanoic acid under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

3-(1H-tetrazol-1-yl)phenyl 2-(4-fluorophenoxy)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

3-(1H-tetrazol-1-yl)phenyl 2-(4-fluorophenoxy)propanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(1H-tetrazol-1-yl)phenyl 2-(4-fluorophenoxy)propanoate involves its interaction with specific molecular targets and pathways. The tetrazole ring and the fluorophenoxy group play crucial roles in its binding to target proteins and enzymes, leading to the modulation of their activities. This compound may inhibit or activate specific pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(1H-tetrazol-1-yl)phenyl 2-(4-fluorophenoxy)propanoate stands out due to its specific combination of the tetrazole ring and the fluorophenoxy group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C16H13FN4O3

Molecular Weight

328.30 g/mol

IUPAC Name

[3-(tetrazol-1-yl)phenyl] 2-(4-fluorophenoxy)propanoate

InChI

InChI=1S/C16H13FN4O3/c1-11(23-14-7-5-12(17)6-8-14)16(22)24-15-4-2-3-13(9-15)21-10-18-19-20-21/h2-11H,1H3

InChI Key

JKJDZVAWDXAPOB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC1=CC=CC(=C1)N2C=NN=N2)OC3=CC=C(C=C3)F

Origin of Product

United States

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